molecular formula C20H19N3O3S B5624497 5-[2-(benzylsulfonyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-[2-(benzylsulfonyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5624497
M. Wt: 381.4 g/mol
InChI Key: ISIUSPUQJJLZMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-[2-(Benzylsulfonyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine often involves multi-component reactions and can include steps like cyclization of aminopyridines, condensation reactions, and others. For instance, Sulfonic acid-functionalized pyridinium chloride ionic liquid can promote one-pot multi-component condensation reactions for the synthesis of tetrasubstituted imidazoles (Zare et al., 2015).

Molecular Structure Analysis

Structural analysis often involves techniques like X-ray crystallography. For instance, in closely related compounds, the reduced pyridine ring can adopt conformations like the half-chair, with variations in the relative orientations of substituents affecting molecular structure (Sagar et al., 2017).

Chemical Reactions and Properties

The chemical properties of such compounds can be diverse, involving reactions like Friedel-Crafts aroylation, amination, and reduction steps. For example, the synthesis of 6-[[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine involved multiple steps including nitrated, chlorinated, and amination processes (Kelley et al., 1990).

Mechanism of Action

The mechanism of action of imidazopyridines is diverse, depending on the specific derivative and its biological target. For example, some imidazopyridines are known to act as GABA A receptor positive allosteric modulators .

properties

IUPAC Name

(2-benzylsulfonylphenyl)-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(23-11-10-17-18(12-23)22-14-21-17)16-8-4-5-9-19(16)27(25,26)13-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIUSPUQJJLZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN2)C(=O)C3=CC=CC=C3S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(benzylsulfonyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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